TFP-PEG4-biotinidase resistant biotin

biotinidase resistance biotin-(strept)avidin serological assays

TFP-PEG4-biotinidase resistant biotin is a heterobifunctional biotinylation reagent comprising a 2,3,5,6-tetrafluorophenyl (TFP) ester, a discrete polyethylene glycol (dPEG®4) spacer of 19 atoms (21.5 Å), and a biotin moiety chemically modified with a 2-aminobutyric acid residue that confers resistance to cleavage by the endogenous hydrolase biotinidase (EC 3.5.1.12). The TFP ester provides amine reactivity with an optimal conjugation pH of 7.5–8.5, while the single-molecular-weight PEG4 linker imparts water solubility to both the reagent and its bioconjugates.

Molecular Formula C31H44F4N4O9S
Molecular Weight 724.8 g/mol
Cat. No. B12041207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFP-PEG4-biotinidase resistant biotin
Molecular FormulaC31H44F4N4O9S
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C31H44F4N4O9S/c1-2-21(37-24(40)6-4-3-5-23-28-22(18-49-23)38-31(43)39-28)30(42)36-8-10-45-12-14-47-16-15-46-13-11-44-9-7-25(41)48-29-26(34)19(32)17-20(33)27(29)35/h17,21-23,28H,2-16,18H2,1H3,(H,36,42)(H,37,40)(H2,38,39,43)
InChIKeyIOOKENPHEAMTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFP-PEG4-Biotinidase Resistant Biotin – A Comparator-Driven Overview for Procurement Decisions in Bioconjugation


TFP-PEG4-biotinidase resistant biotin is a heterobifunctional biotinylation reagent comprising a 2,3,5,6-tetrafluorophenyl (TFP) ester, a discrete polyethylene glycol (dPEG®4) spacer of 19 atoms (21.5 Å), and a biotin moiety chemically modified with a 2-aminobutyric acid residue that confers resistance to cleavage by the endogenous hydrolase biotinidase (EC 3.5.1.12) [1]. The TFP ester provides amine reactivity with an optimal conjugation pH of 7.5–8.5, while the single-molecular-weight PEG4 linker imparts water solubility to both the reagent and its bioconjugates . The compound retains the femtomolar binding affinity of native biotin for avidin/streptavidin (Kd ≈ 10⁻¹⁵ M) with the critical added feature of blocking enzymatic biotin recycling [1].

Why TFP-PEG4-Biotinidase Resistant Biotin Cannot Be Replaced by Standard Biotinylation Reagents – Procurement Rationale


Generic biotinylation reagents such as NHS-LC-biotin or even unmodified TFP-PEG4-biotin fail in three distinct ways when applied to serological or in vivo biotin-(strept)avidin systems. First, endogenous biotinidase present in human serum and tissue samples rapidly cleaves the amide bond of standard biotin conjugates, with unprotected derivatives showing near-complete hydrolysis under physiological conditions [1]. Second, widely used NHS esters undergo rapid hydrolytic degradation in aqueous buffers at conjugation pH, losing over 50% of active ester within 3–4 hours, whereas the TFP ester retains >96% activity over the same period . Third, traditional hydrophobic linkers such as aminocaproic acid (LC-biotin) induce aggregation and precipitation of biotinylated proteins, compromising assay reproducibility and yield . These three failure modes cannot be mitigated by simply increasing reagent concentration or adjusting incubation time; they require the specific structural features engineered into TFP-PEG4-biotinidase resistant biotin.

TFP-PEG4-Biotinidase Resistant Biotin – Quantitative Comparator Evidence for Scientific Selection


Biotinidase Resistance: <1% Amide Bond Cleavage vs. Complete Hydrolysis of Unprotected Biotin in Human Serum

The 2-aminobutyric acid modification at the biotinamide bond of TFP-PEG4-biotinidase resistant biotin blocks cleavage by the endogenous enzyme biotinidase. In a direct head-to-head comparison using radioiodinated biotin derivatives incubated in diluted human serum at 37 °C for 2 hours, all biotinidase-stabilized derivatives (including the biotin-aminobutyric acid conjugate that forms the basis of this product) exhibited <1% biotinamide cleavage, whereas unprotected biotin derivatives with no stabilizing group were rapidly and completely hydrolyzed under identical conditions [1]. The biotin-aminobutyric acid adduct was further identified as the optimal candidate among three chemically inert blocking groups tested (serine-O-methyl ether, 2-aminobutyric acid, valine) based on combined criteria of synthetic accessibility, low cost, effective biotinidase blockade, and retention of high streptavidin binding affinity [1].

biotinidase resistance biotin-(strept)avidin serological assays

TFP Ester Hydrolytic Stability: 76.1% Remaining After 24 Hours vs. 4.6% for NHS Ester in Aqueous Buffer

The TFP ester of TFP-PEG4-biotinidase resistant biotin demonstrates dramatically superior hydrolytic stability compared to the corresponding NHS ester. In a controlled head-to-head stability study conducted in aqueous buffer at conjugation-relevant pH, the TFP ester retained 100% of active ester at 60 minutes and 76.1% after 24 hours (1440 minutes). In contrast, the NHS ester declined to 81.3% at 60 minutes, 49.5% at 4 hours, and only 4.6% remaining at 24 hours . The rate of acid formation (the inactive hydrolysis product) was correspondingly lower for the TFP ester, with only 23.9% acid formed at 24 hours versus 44.1% for the NHS ester . The optimal pH range for TFP ester conjugation is 7.5–8.5, compared to 7.0–7.5 for NHS esters .

TFP ester NHS ester hydrolytic stability

Streptavidin Dissociation Kinetics: Biotin-Aminobutyric Acid Conjugate Exhibits Slowest Dissociation Among Four Biotinidase-Resistant Variants

The specific 2-aminobutyric acid modification used in TFP-PEG4-biotinidase resistant biotin was selected not only for biotinidase blockade but also for its superior retention of streptavidin binding affinity. Among the four biotinidase-stabilized variants evaluated (sarcosine, valine, serine-O-methyl ether, and 2-aminobutyric acid), the biotin-aminobutyric acid-CN-Cbl conjugate demonstrated the slowest relative dissociation rate from recombinant streptavidin in a competitive size-exclusion HPLC assay, with the rank order: biotin-sarcosine-CN-Cbl > biotin-valine-CN-Cbl > biotin-serine-O-methyl ether-CN-Cbl > biotin-aminobutyric acid-CN-Cbl [1]. The biotin-valine adduct showed diminished binding (faster dissociation), and the biotin-sarcosine adduct, while stable to biotinidase, dissociated most rapidly [1].

streptavidin binding dissociation kinetics biotin-aminobutyric acid

dPEG®4 Linker vs. LC-Biotin Linker: Hydrophilicity-Driven Elimination of Protein Aggregation and Improved Avidin Binding Pocket Access

The discrete PEG4 (dPEG®4) spacer in TFP-PEG4-biotinidase resistant biotin provides two measurable advantages over traditional hydrocarbon linkers such as the aminocaproic acid chain in LC-biotin (the most widely used commercial biotinylation reagent). First, the dPEG®4 linker is 19 atoms (21.5 Å) in length, exceeding both the single aminocaproic acid linker of LC-biotin and the double aminocaproic acid linker of LC-LC-biotin, thereby providing superior access to the deep biotin-binding pockets of avidin and streptavidin . Second, unlike the hydrophobic LC linkers that cause progressive aggregation and precipitation of biotinylated proteins—a phenomenon also observed with the water-soluble Sulfo-NHS-LC-biotin variant—the hydrophilic dPEG®4 linker eliminates protein aggregation even at high biotin labeling densities . This anti-aggregation property is structural in origin, arising from the amphiphilic ethylene glycol repeat units that shield hydrophobic protein surfaces . The single-molecular-weight (discrete) nature of dPEG®4 eliminates the batch-to-batch dispersity inherent in polydisperse PEG reagents .

PEG linker LC-biotin protein aggregation

TFP Ester Optimal pH Range 7.5–8.5 vs. NHS Ester 7.0–7.5: Broader Amine Conjugation Window with Reduced Competing Hydrolysis

The TFP ester moiety of TFP-PEG4-biotinidase resistant biotin operates optimally at pH 7.5–8.5, a range that is shifted approximately 0.5–1.0 pH units higher than the optimal range for NHS esters (pH 7.0–7.5) . This higher optimal pH range means that at a typical protein conjugation pH of 7.4–8.0, the TFP ester is operating within its optimal window where amine nucleophilicity is high while ester hydrolysis is still manageable, whereas the NHS ester is already beyond its optimal pH and subject to accelerated hydrolysis . The net practical effect is that TFP esters provide greater flexibility in conjugation buffer selection and can maintain efficient amine reactivity at pH values where NHS esters are largely consumed by competing hydrolysis .

amine conjugation pH optimization TFP ester reactivity

TFP-PEG4-Biotinidase Resistant Biotin – Evidence-Backed Application Scenarios for Procurement Specification


ELISA and Immunoassays Using Serum, Plasma, or Tissue Homogenates Containing Endogenous Biotinidase

In serological ELISA applications, endogenous biotinidase present in serum and tissue samples rapidly cleaves standard biotin labels, causing progressive signal loss and assay drift [1]. TFP-PEG4-biotinidase resistant biotin, with its 2-aminobutyric acid modification that reduces biotinamide cleavage to <1% under physiological conditions, ensures that biotinylated detection antibodies or antigens retain their label throughout the entire assay incubation period [1]. The PEG4 linker further ensures that biotinylated assay components remain soluble and non-aggregated, even at high labeling ratios .

Antibody Pretargeting and In Vivo Biotin-(Strept)Avidin Delivery Systems

Antibody pretargeting strategies for tumor imaging or radiotherapy require biotinylated targeting vectors that remain intact in the circulation for extended periods. Unprotected biotin conjugates are rapidly stripped of biotin by serum biotinidase, while NHS ester reagents may hydrolyze before achieving adequate conjugation yields [1]. TFP-PEG4-biotinidase resistant biotin addresses both challenges: the biotinidase-resistant modification ensures label persistence (the biotin-aminobutyric acid construct was specifically selected for in vivo pretargeting applications from among multiple candidate blocking groups [1]), and the TFP ester's 4-fold+ greater hydrolytic stability at 24 hours (76.1% vs. 4.6% for NHS ester ) ensures reliable, high-yield biotinylation of targeting molecules prior to administration.

Supramolecular Nanoparticle Constructs Requiring Long-Term Biotin-(Strept)Avidin Structural Integrity

Nanoparticle-based drug delivery systems and supramolecular assemblies that depend on biotin-(strept)avidin affinity for structural cohesion are vulnerable to disassembly if biotin is enzymatically cleaved or if biotinylated components aggregate [1]. The combination of biotinidase resistance and the non-aggregating dPEG®4 linker ensures that biotinylated nanoparticle components maintain their binding-competent state and colloidal stability over extended periods, even in biological fluids containing biotinidase activity [1]. The dPEG®4 spacer's extended reach (21.5 Å) compared to LC linkers also facilitates efficient binding to avidin/streptavidin immobilized on particle surfaces .

High-Density Protein Biotinylation Without Aggregation for Proteomics and Affinity Purification

Proteomics workflows requiring high-level biotin incorporation (e.g., for efficient streptavidin pull-down of low-abundance proteins) routinely encounter protein precipitation when using traditional LC-biotin or Sulfo-NHS-LC-biotin reagents [1]. TFP-PEG4-biotinidase resistant biotin eliminates this aggregation problem through its hydrophilic dPEG®4 linker, enabling higher biotin-to-protein ratios without loss of soluble protein [1]. The TFP ester's extended stability (96.3% intact at 4 hours in aqueous buffer vs. 49.5% for NHS ester ) further ensures that the desired labeling stoichiometry is achieved without requiring large excesses of reagent that would otherwise necessitate extensive post-labeling purification.

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